molecular formula C18H19N5O2S B2529700 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 887348-06-3

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No.: B2529700
CAS No.: 887348-06-3
M. Wt: 369.44
InChI Key: LUYIUASZZKAPOJ-UHFFFAOYSA-N
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Description

2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a synthetic small molecule featuring a propanamide backbone with a tetrazole ring substituted at the 1-position with a 4-methoxyphenyl group. The thioether linkage connects the tetrazole to the propanamide chain, while the N-substituent is an o-tolyl (ortho-methylphenyl) group.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-6-4-5-7-16(12)19-17(24)13(2)26-18-20-21-22-23(18)14-8-10-15(25-3)11-9-14/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYIUASZZKAPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with o-tolylpropanoyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the methoxyphenyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and thioether linkage are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features, with supporting data from the evidence:

Compound Name Structural Differences vs. Target Compound Key Properties Reference
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide (8g) Replaces tetrazole with 1,3,4-oxadiazole; adds sulfonyl-piperidine Yield: 89%; m.p.: 104–106°C; HRMS data
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide Ethoxy vs. methoxy on phenyl; N-isopropyl-phenyl vs. o-tolyl Molecular formula: C₁₉H₂₂N₆O₂S
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide Acetamide backbone; thiadiazole substituent Molecular mass: 391.468 g/mol
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Fluorophenyl vs. o-tolyl; tetrazole at C2 of propanamide Molecular weight: 341.340 g/mol

Key Observations:

Thiadiazole-containing analogs () may exhibit enhanced metabolic stability due to sulfur’s electronegativity .

Fluorine in the N-(4-fluorophenyl) analog () introduces electron-withdrawing effects, which could modulate receptor interactions .

Amide Backbone Variations

  • Acetamide analogs () lack the propanamide chain’s methylene group, reducing steric bulk and possibly improving solubility .

Research Implications

The structural diversity among analogs underscores the importance of:

  • Heterocycle Optimization : Tetrazole vs. oxadiazole/thiadiazole for target selectivity.
  • Substituent Tuning : Methoxy/ethoxy/fluoro groups for pharmacokinetic optimization.
  • Backbone Flexibility : Propanamide vs. acetamide for balancing steric and electronic effects.

Further studies should prioritize in vitro assays to correlate structural features with biological activity, leveraging commercial availability of analogs (e.g., ) for high-throughput screening.

Biological Activity

The compound 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a synthetic organic molecule characterized by its unique structural components, including a tetrazole ring, a methoxyphenyl group, and a propanamide moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug design.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O3SC_{18}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 385.4 g/mol. The structure features a tetrazole ring which is known for its ability to mimic biological molecules, potentially enhancing its interaction with various biological targets.

Pharmacological Properties

Research has indicated that compounds with similar structures exhibit diverse pharmacological activities. The tetrazole moiety is often associated with anti-inflammatory , antimicrobial , and anticancer properties. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane permeability and bioavailability.

The exact mechanism of action for this compound remains to be fully elucidated, but it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biochemical pathways. The tetrazole ring could allow the compound to function as an enzyme inhibitor or receptor antagonist.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Activity : Compounds featuring the tetrazole ring have shown significant antibacterial and antifungal activities against various pathogens, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study involving a related tetrazole compound showed promising results in inhibiting cancer cell proliferation in vitro. The compound induced apoptosis in various cancer cell lines, suggesting that this compound could be further investigated for anticancer properties.
  • Analgesic Properties : Research on structurally similar compounds indicated significant analgesic effects in pain models, which could translate to potential pain management applications for this compound.

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anti-inflammatory
Related Tetrazole CompoundStructureAnticancer
Methoxyphenyl DerivativeStructureAnalgesic

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